

Application Note: Labeling of Amino-Modified Oligonucleotides with Maleimide-amido-PEG2-NHS Ester

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Compound of Interest		
Compound Name:	Mal-amido-PEG2-NHS ester	
Cat. No.:	B608807	Get Quote

Introduction

The conjugation of oligonucleotides to other biomolecules, such as proteins, peptides, or therapeutic payloads, is a cornerstone of modern molecular biology and drug development. Heterobifunctional crosslinkers provide a versatile method for creating these conjugates. The Maleimide-amido-PEG2-NHS ester is one such crosslinker, featuring an N-hydroxysuccinimide (NHS) ester group and a maleimide group. The NHS ester reacts selectively with primary amines, while the maleimide group reacts with sulfhydryl (thiol) groups.[1]

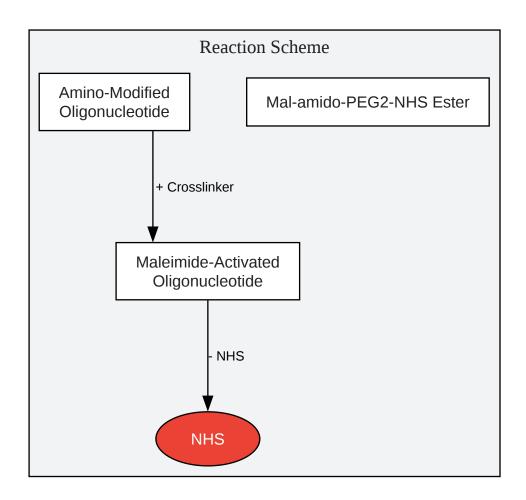
This protocol details the first stage of a two-step conjugation process: the labeling of an amino-modified oligonucleotide with **Mal-amido-PEG2-NHS ester**. In this step, the NHS ester end of the crosslinker forms a stable amide bond with a primary amine on the oligonucleotide.[2][3] This reaction yields a maleimide-activated oligonucleotide, which can then be conjugated to a thiol-containing molecule in a subsequent reaction. The inclusion of a polyethylene glycol (PEG) spacer reduces aggregation, increases solubility, and provides flexibility to the linked molecules.

Reaction Principle and Workflow

The labeling strategy involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine on a modified oligonucleotide. The amine acts as a nucleophile, attacking the carbonyl of the ester group and displacing the NHS leaving group to form a stable



amide bond.[2] This reaction is highly efficient and specific at a slightly basic pH (7.5-8.5).[4] The resulting product is an oligonucleotide functionalized with a maleimide group, ready for subsequent conjugation to a thiol-containing molecule.



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Caption: Chemical reaction scheme for labeling an amino-modified oligonucleotide.

Experimental Protocol

This protocol is designed for the efficient labeling of an amino-modified oligonucleotide with Mal-amido-PEG2-NHS ester.

I. Materials and Reagents

 Amino-Modified Oligonucleotide: Lyophilized, with a 5', 3', or internal primary amine modification (e.g., Amino Modifier C6).



- Mal-amido-PEG2-NHS Ester: Stored at -20°C with desiccant.[1]
- Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.[4] Avoid buffers containing primary amines like Tris.[4]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, aminefree.[2][4]
- Nuclease-free Water
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 desalting column)
 or Reverse-Phase HPLC system.[5][6]
- Characterization Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), and/or HPLC system.[7][8]

II. Step-by-Step Procedure

The overall workflow consists of reagent preparation, conjugation, purification, and characterization.

Caption: Experimental workflow for oligonucleotide labeling.

- Reagent Preparation a. Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[9]
 Crosslinker Solution: Equilibrate the vial of Mal-amido-PEG2-NHS ester to room temperature before opening to prevent moisture condensation.[1] Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to create a fresh 10-20 mM stock solution.
 Do not store the crosslinker in solution as the NHS ester is susceptible to hydrolysis.[4]
- 2. Conjugation Reaction a. Add a 10- to 20-fold molar excess of the dissolved crosslinker to the oligonucleotide solution.[10] Gently vortex to mix. b. Incubate the reaction for 2 hours at room temperature (approx. 25°C) or overnight at 4°C.[11][12] Protect from light if the final conjugate will include a fluorescent dye.
- 3. Purification of Maleimide-Activated Oligonucleotide a. To remove unreacted crosslinker and the NHS by-product, purify the reaction mixture immediately following incubation. b. Size-







Exclusion Chromatography (Recommended): Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with nuclease-free water or a suitable storage buffer (e.g., PBS, pH 6.5-7.5) to preserve the maleimide group.[6] The labeled oligonucleotide will elute in the void volume. c. Ethanol Precipitation: This method can also be effective. Add 1/10th volume of 3M sodium acetate, followed by 3 volumes of cold 100% ethanol.[11] Mix and incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol. [5]

- 4. Characterization and Quantification a. Quantification: Measure the absorbance of the purified product at 260 nm (A260) using a UV-Vis spectrophotometer to determine the oligonucleotide concentration. b. Confirmation of Labeling: i. Mass Spectrometry: Analyze the purified product using MALDI-TOF or ESI-MS to confirm the mass increase corresponding to the addition of the Mal-amido-PEG2 moiety.[7][8] ii. Reverse-Phase HPLC: Compare the HPLC chromatograms of the starting amino-oligonucleotide and the purified product. A successful reaction will result in a peak with a longer retention time due to the increased hydrophobicity of the conjugate.[5]
- 5. Storage and Handling The maleimide group is stable but can undergo slow hydrolysis at pH > 7.5.[1] For immediate use in a subsequent thiol-conjugation reaction, keep the purified product in a buffer at pH 6.5-7.5. For longer-term storage, lyophilize the product and store it at -20°C or -80°C.

Data Summary: Reaction Parameters

The following table summarizes typical parameters and expected outcomes for the labeling reaction. Actual results may vary based on the specific oligonucleotide sequence and purity.



Parameter	Recommended Value	Rationale & Notes
Oligonucleotide Concentration	1-10 mg/mL	Higher concentrations can improve reaction kinetics.[9]
Crosslinker:Oligo Molar Ratio	10:1 to 20:1	A molar excess drives the reaction to completion.[10]
Reaction Buffer	0.1 M Sodium Bicarbonate	pH must be 7.5-8.5 for efficient amine labeling. Avoid amine-containing buffers.[4]
Reaction Time	2 hours at RT or Overnight at 4°C	Incubation time can be optimized; 2 hours is often sufficient.[11][12]
Solvent for Crosslinker	Anhydrous DMSO or DMF	Ensures the moisture-sensitive NHS ester remains active before addition.[2]
Expected Conjugation Efficiency	> 80%	Typically high for NHS ester- amine reactions under optimal conditions.[13]
Purification Method	Size-Exclusion Chromatography	Efficiently removes small molecules (excess crosslinker, NHS) post-reaction.[6]
Primary Characterization	Mass Spectrometry	Provides direct confirmation of successful covalent modification.[7]

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